Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate
Overview
Description
Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate, also known as this compound, is a useful research compound. Its molecular formula is C14H10N2Na2O8S2 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34869. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Synthesis Applications
Cyclisation and Rearrangement Reactions : Compounds with similar sulphonyl and vinyl groups have been studied for their ability to undergo cyclisation reactions, leading to the synthesis of complex heterocyclic structures such as benzo[b]thiophens. These reactions often involve catalysts like boron trifluoride and can result in rearrangements depending on the substituents' positions, highlighting the meta-directing effect of phenylsulphonyl groups and the potential for synthesizing novel organic compounds (Melloni & Modena, 1972).
Diazotization and Coupling Reactions : The compound's structural resemblance to aromatic amines suggests its potential utility in diazotization and coupling reactions, as demonstrated by the determination of aromatic amines in color additives through diazotization and coupling with specific reagents, followed by analysis via reversed-phase HPLC. This methodology could be applicable for analyzing similar compounds in complex mixtures, indicating its utility in chemical analysis and synthesis (Bailey & Bailey, 1985).
Oxidative Coupling for Synthesis of Bioactive Compounds : Similar vinyl groups have been used in oxidative coupling reactions to synthesize bioactive dimers like resveratrol dehydrodimers, showcasing the potential of such compounds in the synthesis of biologically active molecules with potential health benefits (Sako et al., 2004).
Analytical Applications
- Colorant Analysis in Pharmaceuticals and Food : The structural features of similar compounds have facilitated analytical studies, such as the electrochemical degradation of dyes like Brilliant Blue FCF. These studies not only explore degradation pathways but also assess the efficacy of electrochemical methods for environmental remediation of dye pollutants, suggesting potential applications in the analysis and treatment of waste containing similar compounds (Jain, Sharma, & Bhargava, 2004).
Mechanism of Action
Target of Action
It is known to serve as an important stilbene intermediate .
Mode of Action
The compound acts as a monomer and is used in the synthesis of a series of direct dyes .
Biochemical Pathways
The compound is involved in the synthesis of direct dyes such as direct lightfast fluorescent yellow 7GL, 6GL, 5GL, 4GL, 3GL, and 2GL .
Result of Action
The compound’s action results in the synthesis of a series of direct dyes .
Action Environment
It is soluble in water , which may influence its action and stability.
Properties
IUPAC Name |
disodium;5-amino-2-[2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O8S2.2Na/c15-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(16(17)18)8-14(10)26(22,23)24;;/h1-8H,15H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYPPHDUSQFWID-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2Na2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889566 | |
Record name | 4'-Nitro-4-aminostilbene-2,2'-disulfonic acid disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70889566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6634-82-8 | |
Record name | 4'-Nitro-4-aminostilbene-2,2'-disulfonic acid disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70889566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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